Rosmarinyl glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

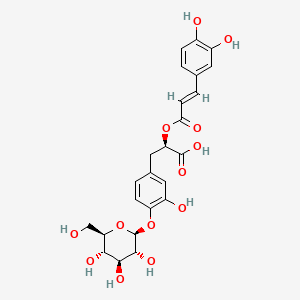

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-5-2-12(8-15(16)28)9-17(23(33)34)35-19(29)6-3-11-1-4-13(26)14(27)7-11/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPUVZAXOLYUDN-PRFRQLEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238363 | |

| Record name | Rosmarinyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910028-78-3 | |

| Record name | Rosmarinyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910028783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmarinyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSMARINYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBK307OWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Rosmarinyl Glucoside in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, exhibits enhanced stability and bioavailability, making it a compound of significant interest for pharmaceutical and cosmetic applications. Understanding its biosynthesis in plants is crucial for metabolic engineering strategies aimed at optimizing its production. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final glycosylated product. It includes a summary of quantitative data, detailed experimental protocols for key enzymes, and visual representations of the pathway and experimental workflows to facilitate comprehension and further research.

Introduction

Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a well-documented secondary metabolite in various plant families, notably Lamiaceae and Boraginaceae, with potent antioxidant, anti-inflammatory, and antimicrobial properties. The glycosylation of rosmarinic acid to form this compound is a critical modification that enhances its solubility and stability[1]. This guide elucidates the intricate enzymatic cascade responsible for the synthesis of this valuable compound.

The Biosynthetic Pathway of Rosmarinic Acid

The formation of this compound begins with the biosynthesis of its precursor, rosmarinic acid. This process involves a convergence of two distinct pathways originating from the primary amino acids L-phenylalanine and L-tyrosine.

The Phenylpropanoid Pathway (from L-Phenylalanine)

The initial steps mirror the general phenylpropanoid pathway, converting L-phenylalanine into 4-coumaroyl-CoA:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

The Tyrosine-Derived Pathway (from L-Tyrosine)

Parallel to the phenylpropanoid pathway, L-tyrosine is converted to 3,4-dihydroxyphenyllactic acid:

-

Tyrosine Aminotransferase (TAT): Transaminates L-tyrosine to 4-hydroxyphenylpyruvic acid.

-

Hydroxyphenylpyruvate Reductase (HPPR): Reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.

Condensation and Hydroxylation to form Rosmarinic Acid

The products of these two pathways are then condensed and modified to yield rosmarinic acid:

-

Rosmarinic Acid Synthase (RAS): This key enzyme, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid (in some species) or 4-hydroxyphenyllactic acid (in other species).

-

Cytochrome P450 Hydroxylases (CYP98A subfamily): These enzymes are responsible for the 3-hydroxylation of the aromatic rings. The timing of this hydroxylation can vary between plant species, occurring either before or after the esterification by RAS.

The Final Step: Glucosylation of Rosmarinic Acid

The conversion of rosmarinic acid to this compound is catalyzed by a specific UDP-glycosyltransferase (UGT). Recent studies have identified several UGTs from Arnebia euchroma capable of this reaction.

-

UDP-Glucosyltransferase (UGT): Utilizes UDP-glucose as a sugar donor to attach a glucose moiety to the hydroxyl group of rosmarinic acid. For instance, salviaflaside is a rosmarinic acid 3'-glucoside found in Salvia species.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound.

Quantitative Data Summary

The accumulation of rosmarinic acid and its glucoside can vary significantly between plant species, tissues, and environmental conditions. The following tables summarize available quantitative data.

Table 1: Concentration of Rosmarinic Acid and Salviaflaside in Salvia Species

| Species | Tissue | Compound | Concentration (mg/g dry weight) | Reference |

| Salvia abrotanoides | Roots | Rosmarinic Acid | 65.56 | [2] |

| Salvia abrotanoides | Roots | Salviaflaside | Not Quantified | [2] |

| Salvia yangii | Roots | Rosmarinic Acid | 19.85 | [2] |

| Salvia yangii | Roots | Salviaflaside | Not Quantified | [2] |

| Ocimum basilicum (Green) | Leaves | Rosmarinic Acid | 0.069 | [3] |

| Ocimum basilicum (Purple) | Leaves | Rosmarinic Acid | 0.043 | [3] |

Table 2: Characterized UDP-Glucosyltransferases from Arnebia euchroma with Activity towards Rosmarinic Acid

| Enzyme | Substrate(s) | Product(s) | Reference |

| AeUGT_01 | Rosmarinic acid | Rosmarinic acid mono- and di-glycosides | [4] |

| AeUGT_02 | Rosmarinic acid | Rosmarinic acid mono- and di-glycosides | [4] |

| AeUGT_03 | Rosmarinic acid | Rosmarinic acid mono- and di-glycosides | [4] |

| AeUGT_04 | Rosmarinic acid | Rosmarinic acid mono- and di-glycosides | [4] |

| AeUGT_10 | Rosmarinic acid | Rosmarinic acid mono- and di-glycosides | [4] |

Note: Specific kinetic parameters (Km, Vmax, kcat) for these enzymes with rosmarinic acid as a substrate are not yet fully reported in publicly available literature and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthetic pathway.

Cloning of a Putative Rosmarinic Acid Glucosyltransferase (UGT)

The following workflow outlines the general steps for cloning a UGT gene.

Protocol based on the study of UGTs from Arnebia euchroma[4]:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification: Full-length coding sequences of putative UGTs are amplified from the cDNA using gene-specific primers.

-

Cloning and Sequencing: The amplified PCR products are cloned into an expression vector (e.g., pET vectors for E. coli expression). The constructs are then transformed into a suitable E. coli strain. Positive clones are confirmed by sequencing.

-

Heterologous Expression and Purification: The recombinant UGT is overexpressed in E. coli by induction (e.g., with IPTG). The cells are harvested, lysed, and the recombinant protein is purified, often using affinity chromatography if an affinity tag (e.g., His-tag) was included in the expression vector.

In Vitro Enzyme Assay for Rosmarinic Acid Glucosyltransferase Activity

Materials:

-

Purified recombinant UGT enzyme

-

Rosmarinic acid (substrate)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)

-

Stopping solution (e.g., methanol or acetonitrile)

-

HPLC or UPLC-MS system for product analysis

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of rosmarinic acid, and UDP-glucose.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-37°C).

-

Initiate the reaction by adding a specific amount of the purified UGT enzyme.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or UPLC-MS to identify and quantify the formation of this compound. A standard of this compound is required for accurate quantification.

HPLC Analysis of Rosmarinic Acid and this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Rosmarinic acid and its derivatives absorb strongly in the UV region, typically monitored around 330 nm.

-

Injection Volume: 10-20 µL.

Quantification:

-

A calibration curve is generated using known concentrations of pure rosmarinic acid and this compound standards. The concentration of these compounds in the experimental samples is then determined by comparing their peak areas to the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving multiple enzymatic steps across two converging pathways, culminating in a final glucosylation reaction. While the pathway to its precursor, rosmarinic acid, is well-established, the specific glucosyltransferases responsible for the final step are only beginning to be identified and characterized. The identification of several active UGTs from Arnebia euchroma provides a significant advancement in this field.

Future research should focus on:

-

Detailed Kinetic Characterization: Determining the kinetic parameters (Km, Vmax, kcat) of rosmarinic acid glucosyltransferases to understand their efficiency and substrate specificity.

-

In Vivo Functional Analysis: Confirming the role of candidate UGTs in this compound biosynthesis within the plant through techniques like gene silencing or overexpression.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic pathway genes to identify key transcription factors and signaling molecules that control the production of this compound.

A comprehensive understanding of this pathway will be instrumental in developing biotechnological platforms for the sustainable and high-yield production of this medicinally important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Molecular cloning and characterization of rosmarinic acid biosynthetic genes and rosmarinic acid accumulation in Ocimum basilicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Cloning and functional analysis of caffeic acid and rosmarinic acid glycosyltransferases from Arnebia euchroma] - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Plant Sources of Rosmarinyl Glucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, is a naturally occurring phenolic compound that has garnered significant interest in the pharmaceutical and cosmetic industries. As a more stable and bioavailable precursor to rosmarinic acid, it offers enhanced potential for therapeutic applications, including antioxidant, anti-inflammatory, and skin-protective activities. This technical guide provides a comprehensive overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an exploration of its biosynthetic and biological signaling pathways.

Natural Plant Sources and Quantitative Data

This compound and its derivatives are primarily found in plants belonging to the Lamiaceae (mint) family, with notable concentrations in various Salvia species. The most well-characterized derivative is salviaflaside, a rosmarinic acid 3'-O-β-D-glucoside. Quantitative data on the concentration of this compound in different plant parts and species are summarized in the table below. It is important to note that the concentration of these compounds can vary significantly based on factors such as plant organ, developmental stage, and environmental conditions.

| Plant Species | Plant Part | Compound | Concentration (mg/g DW) | Reference |

| Salvia yangii | Roots | Salviaflaside (Rosmarinic acid 3'-O-β-D-glucoside) | ~1.5 - 4.5 | [1] |

| Salvia abrotanoides | Roots | Salviaflaside (Rosmarinic acid 3'-O-β-D-glucoside) | ~1.0 - 3.0 | [1] |

| Thymus praecox subsp. grossheimii | Aerial Parts | Luteolin 5-O-β-D-glucopyranoside* | 57.8 | [2] |

Note: Data for Luteolin 5-O-β-D-glucopyranoside is included to provide a reference for a structurally related flavonoid glucoside found in the Lamiaceae family, for which quantitative data is available.

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established pathway of its aglycone, rosmarinic acid. This pathway involves the convergence of the phenylpropanoid and tyrosine-derived pathways. The final step is the glycosylation of rosmarinic acid, which is catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. While the specific UGT responsible for the formation of this compound has not been definitively identified in all plant species, the general mechanism is understood.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Purification of this compound

This protocol is a representative method adapted from procedures used for the extraction and purification of related phenolic compounds from plant materials.

a. Extraction:

-

Sample Preparation: Air-dry the plant material (e.g., roots of Salvia species) at room temperature and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 80% methanol at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

b. Purification using Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel 60, using a suitable solvent system (e.g., a gradient of chloroform-methanol) as the mobile phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity of the mobile phase.

-

Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light or a vanillin-sulfuric acid spray reagent).

-

Pooling and Concentration: Pool the fractions containing the purified this compound and concentrate them using a rotary evaporator.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This HPLC method is based on established protocols for the quantification of rosmarinic acid and its derivatives.

a. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system using:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A linear gradient from 10% to 40% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Diode Array Detector (DAD) at 330 nm.

-

Injection Volume: 20 µL.

b. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of dilutions to construct a calibration curve.

-

Sample Solution: Accurately weigh the purified plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

c. Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: General workflow for extraction and analysis.

Biological Signaling Pathways

While research on the specific signaling pathways of this compound is ongoing, it is widely accepted that its biological activities are primarily mediated through its hydrolysis to rosmarinic acid. Rosmarinic acid is known to modulate several key inflammatory and stress-response pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Rosmarinic acid has been shown to exert potent anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Caption: Inhibition of NF-κB and MAPK pathways by rosmarinic acid.

Protection of the Extracellular Matrix

This compound is reported to protect the integrity of the extracellular matrix (ECM) by inhibiting the activity of matrix metalloproteinases (MMPs) and hyaluronidase.[6] MMPs are a family of enzymes responsible for the degradation of ECM components like collagen, while hyaluronidase breaks down hyaluronic acid, a key component of the ECM that contributes to tissue hydration and lubrication.

Caption: Mechanism of extracellular matrix protection.

Conclusion

This compound represents a promising natural compound with significant potential for therapeutic and cosmetic applications. This guide has provided a detailed overview of its natural sources, methods for its analysis, and its underlying mechanisms of action. Further research is warranted to fully elucidate the specific UDP-glycosyltransferases involved in its biosynthesis and to explore the full spectrum of its biological activities and signaling pathways. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Seasonal Variations of Rosmarinic Acid and Its Glucoside and Expression of Genes Related to Their Biosynthesis in Two Medicinal and Aromatic Species of Salvia subg. Perovskia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phtytochemical Studies and Quantitative HPLC Analysis of Rosmarinic Acid and Luteolin 5-O-β-D-Glucopyranoside on Thymus praecox subsp. grossheimii var. grossheimii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Explained + Products) [incidecoder.com]

Physicochemical Properties of Rosmarinyl Glucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinyl glucoside, a glycosidic derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plants, including those of the Lamiaceae family such as rosemary (Rosmarinus officinalis) and lemon balm (Melissa officinalis).[1] As a water-soluble and more stable form of rosmarinic acid, this compound has garnered significant interest in the pharmaceutical and cosmetic industries.[2][3][4][5][6] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic or cosmetic agent. The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data is available, certain parameters are predicted values.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H26O13 | [3][7][8] |

| Molecular Weight | 522.46 g/mol | [3][7][8] |

| CAS Number | 910028-78-3 | [3][7][9] |

| Appearance | Crystalline solid | Inferred from general properties of similar compounds |

| Predicted Density | 1.625 g/cm³ | [9] |

| Predicted XlogP3-AA | 0.6 | [7] |

Table 2: Solubility Data of this compound

| Solvent | Solubility | Source |

| Water | 11,740 mg/L (estimated) | [10] |

| DMSO | Soluble | [1][9] |

| Pyridine | Soluble | [1] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble | [9] |

| Dichloromethane | Soluble | [9] |

| Ethyl Acetate | Soluble | [9] |

| Acetone | Soluble | [9] |

Table 3: Spectroscopic Data of this compound (Predicted/General)

| Technique | Data | Source |

| 1H-NMR | Complex aromatic and sugar region signals expected. | General knowledge of flavonoid glycoside spectra[11][12][13][14][15] |

| 13C-NMR | Characteristic signals for aromatic carbons, ester carbonyl, carboxylic acid, and glycosidic carbons. | General knowledge of flavonoid glycoside spectra[11][12][13][14][15] |

| Mass Spectrometry (ESI-MS/MS) | Expected fragmentation includes loss of the glucose moiety (162 Da) and further fragmentation of the rosmarinic acid aglycone. | Inferred from fragmentation of similar glycosides[16] |

Experimental Protocols

Detailed experimental protocols are crucial for the consistent isolation, purification, and characterization of this compound. The following sections provide methodologies that can be adapted for this purpose.

Isolation and Purification of this compound

This protocol describes a general method for the extraction and purification of phenolic glycosides from plant material, which can be optimized for this compound from sources like Melissa officinalis.

a. Extraction:

-

Air-dry and powder the plant material (e.g., leaves of Melissa officinalis).

-

Extract the powdered material with 80% methanol at room temperature with continuous stirring for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate to remove non-polar and moderately polar compounds. The aqueous layer will contain the polar glycosides.

b. Column Chromatography:

-

Subject the concentrated aqueous layer to column chromatography on a Diaion HP-20 column.

-

Wash the column with distilled water to remove sugars and other highly polar compounds.

-

Elute the phenolic compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing the compound of interest based on TLC analysis.

-

Further purify the pooled fractions using preparative HPLC on a C18 column.[17][18][19][20][21]

-

Use a gradient elution system with acetonitrile and water (both containing 0.1% formic acid) as the mobile phase.

-

Monitor the elution at a suitable wavelength (e.g., 330 nm for rosmarinic acid derivatives) and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

Characterization of this compound

a. High-Performance Liquid Chromatography (HPLC-DAD):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) monitoring at 280 nm and 330 nm.

-

Injection Volume: 10 µL.

-

Quantification: Use an external standard of purified this compound to create a calibration curve.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The expected 1H NMR spectrum would show signals for the aromatic protons of the caffeoyl and dihydroxyphenyllactic acid moieties, the vinyl protons of the acrylic acid chain, and the protons of the glucose unit.

-

The 13C NMR spectrum would display resonances for all 24 carbons, including those of the aromatic rings, carbonyls, and the glucose moiety.

c. Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16][22][23][24]

-

In positive ion mode, expect to observe the protonated molecule [M+H]+ and adducts such as [M+Na]+.

-

In negative ion mode, the deprotonated molecule [M-H]- should be prominent.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. Key fragments would likely correspond to the loss of the glucose unit (-162 Da) and characteristic fragments of the rosmarinic acid aglycone.

Biological Activities and Signaling Pathways

This compound, as a derivative of rosmarinic acid, is expected to exhibit similar biological activities, including antioxidant and anti-inflammatory effects. The glycosylation is known to improve its bioavailability and stability, potentially enhancing its therapeutic efficacy.[2][3][5][6]

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Chronic inflammation is implicated in numerous diseases. Rosmarinic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[20][25][26][27][28][29][30][31][32][33] this compound likely acts in a similar manner upon hydrolysis to rosmarinic acid in vivo.

a. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Rosmarinic acid has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[26][27][31]

b. MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate cellular processes such as inflammation, proliferation, and apoptosis. Inflammatory stimuli can activate these kinases, leading to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Rosmarinic acid has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.[8][19][25][27][32][33][34][35]

References

- 1. Rosmarinic acid influences collagen, MMPs, TIMPs, glycosylation and MUC1 in CRL-1739 gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. This compound | Cosmetic Ingredients Guide [ci.guide]

- 4. ulprospector.com [ulprospector.com]

- 5. researchgate.net [researchgate.net]

- 6. ulprospector.com [ulprospector.com]

- 7. This compound | C24H26O13 | CID 11606086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. This compound, 910028-78-3 [thegoodscentscompany.com]

- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Table 5 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 18. warwick.ac.uk [warwick.ac.uk]

- 19. agilent.com [agilent.com]

- 20. lcms.cz [lcms.cz]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 25. mdpi.com [mdpi.com]

- 26. Rosmarinic acid promotes cartilage regeneration through Sox9 induction via NF-κB pathway inhibition in mouse osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]

- 27. SIRT1/NFκB pathway mediates anti-inflammatory and anti-apoptotic effects of rosmarinic acid on in a mouse model of nonalcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. globalsciencebooks.info [globalsciencebooks.info]

- 29. researchgate.net [researchgate.net]

- 30. mrs-j.org [mrs-j.org]

- 31. researchgate.net [researchgate.net]

- 32. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. embopress.org [embopress.org]

- 34. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosmarinyl Glucoside: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Biological Activities, and Associated Experimental Protocols

Abstract

Rosmarinyl glucoside, a glycosylated form of rosmarinic acid, is a polyphenolic compound of significant interest in the fields of dermatology, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and detailed protocols for relevant experimental assays. The information is intended for researchers, scientists, and professionals involved in drug development and related disciplines.

Chemical and Physical Properties

This compound is the product of the glycosylation of rosmarinic acid, a process that attaches a glucose molecule to the rosmarinic acid structure. This modification enhances the compound's stability and water solubility, making it more suitable for various formulations.

| Property | Value | Reference |

| CAS Number | 910028-78-3 | |

| Molecular Formula | C24H26O13 | |

| Molecular Weight | 522.46 g/mol | |

| IUPAC Name | (2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |

Synthesis and Purification

Enzymatic Synthesis

The synthesis of this compound is typically achieved through the enzymatic glycosylation of rosmarinic acid. This biocatalytic approach offers high regioselectivity and milder reaction conditions compared to chemical synthesis. Enzymes such as UDP-glycosyltransferases (UGTs) and cyclodextrin glucanotransferases (CGTases) are commonly employed for this purpose.

The general principle involves the transfer of a glucose moiety from a donor substrate, such as UDP-glucose or a cyclodextrin, to rosmarinic acid. The reaction is carried out in a suitable buffer system at an optimal temperature and pH for the specific enzyme used.

A general workflow for the enzymatic synthesis of this compound is outlined below:

Caption: General workflow for the enzymatic synthesis of this compound.

Purification

Following synthesis, this compound is purified from the reaction mixture to remove unreacted substrates, enzyme, and byproducts. Chromatographic techniques are the primary methods for purification.

Flash Column Chromatography: This technique can be used for initial purification. The crude reaction mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the desired product.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. The partially purified fractions from flash chromatography are injected into a preparative HPLC system equipped with a suitable column (e.g., C18). A gradient or isocratic elution with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a modifier like formic or acetic acid, is used to separate this compound from remaining impurities.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. After penetrating the skin, it can be converted back to rosmarinic acid, the biologically active form.

Antioxidant Activity

This compound is a potent antioxidant that can neutralize free radicals, thereby protecting cells from oxidative damage. This activity is crucial in mitigating the effects of environmental stressors on the skin.

Anti-inflammatory Activity

The compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response.

The signaling pathway for NF-κB inhibition is depicted below:

Caption: this compound inhibits the NF-κB signaling pathway.

Skin Protection

This compound plays a significant role in protecting the skin's extracellular matrix. It achieves this by inhibiting the activity of enzymes that degrade key structural components of the skin.

-

Collagenase Inhibition: It prevents the breakdown of collagen, a protein essential for skin firmness and elasticity.

-

Hyaluronidase Inhibition: It inhibits the degradation of hyaluronic acid, which is crucial for maintaining skin hydration and plumpness.

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the sample or control to the DPPH solution.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and a positive control (e.g., Trolox).

-

Add a small volume of the sample or control to the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using a formula similar to the DPPH assay.

Enzyme Inhibition Assays

Principle: This assay measures the inhibition of collagenase activity, often using a synthetic substrate that mimics collagen, such as FALGPA (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala). Cleavage of the substrate by collagenase results in a change in absorbance.

Procedure:

-

Prepare a solution of collagenase from Clostridium histolyticum in a suitable buffer (e.g., Tricine buffer).

-

Prepare various concentrations of this compound and a positive control (e.g., 1,10-phenanthroline).

-

In a 96-well plate, pre-incubate the collagenase enzyme with the sample or control for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the FALGPA substrate.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a microplate reader.

-

Calculate the percentage of collagenase inhibition by comparing the rate of reaction in the presence of the sample to the rate of the control (enzyme alone).

Principle: This turbidimetric assay measures the ability of an inhibitor to prevent the degradation of hyaluronic acid by hyaluronidase. The remaining undigested hyaluronic acid forms a precipitate with a reagent (e.g., cetyltrimethylammonium bromide or albumin), and the turbidity is measured.

Procedure:

-

Prepare a solution of hyaluronidase (e.g., from bovine testes) in a suitable buffer (e.g., acetate buffer, pH 3.5).

-

Prepare a solution of hyaluronic acid.

-

Prepare various concentrations of this compound and a positive control.

-

Pre-incubate the enzyme with the sample or control for a set time (e.g., 20 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the hyaluronic acid substrate and incubate for a further period (e.g., 20 minutes).

-

Stop the reaction (e.g., by adding an acidic or basic solution).

-

Add a precipitating agent (e.g., acidified albumin solution) and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Measure the turbidity (absorbance) at a specific wavelength (e.g., 600 nm).

-

Calculate the percentage of inhibition based on the difference in turbidity between the control and the sample.

NF-κB Activation Assay (Luciferase Reporter Assay)

Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.

Procedure:

-

Culture a suitable cell line (e.g., HEK293 or HeLa) stably or transiently transfected with an NF-κB luciferase reporter construct.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Induce NF-κB activation by treating the cells with a stimulant (e.g., TNF-α or LPS).

-

After the induction period, lyse the cells using a lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate suitable for luminescence measurements.

-

Add the luciferase assay reagent containing luciferin to each well.

-

Immediately measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase).

-

Calculate the percentage of inhibition of NF-κB activation.

The workflow for a typical NF-κB luciferase reporter assay is as follows:

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Conclusion

This compound is a promising bioactive compound with well-documented antioxidant, anti-inflammatory, and skin-protective properties. Its enhanced stability and solubility compared to its aglycone, rosmarinic acid, make it a valuable ingredient for cosmetic and pharmaceutical applications. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biological activities and potential therapeutic applications of this versatile molecule.

The Antioxidant Function of Rosmarinyl Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinyl glucoside, a stabilized and water-soluble form of rosmarinic acid, is increasingly utilized in cosmetic and pharmaceutical applications for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the antioxidant functions of this compound, focusing on its core mechanisms of action which are primarily attributed to its aglycone, rosmarinic acid. This document summarizes quantitative antioxidant activity data, details key experimental protocols for its evaluation, and visualizes the critical signaling pathways involved in its protective effects against oxidative stress, namely the Nrf2 and MAPK pathways. While direct quantitative data and specific experimental validations for this compound are still emerging, this guide leverages the extensive research on rosmarinic acid to provide a robust foundational understanding for researchers and drug development professionals.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and skin aging. Polyphenolic compounds, abundant in many plant species, are renowned for their antioxidant capacities. Rosmarinic acid, a natural polyphenol ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a well-documented antioxidant. However, its application in formulations can be limited by its instability and poor water solubility.

This compound is a glycosylated form of rosmarinic acid, a modification that enhances its stability and water solubility, thereby increasing its utility in various formulations. It is generally understood that upon application and absorption, this compound is hydrolyzed to release rosmarinic acid, which then exerts its biological effects. This guide will therefore focus on the antioxidant mechanisms of rosmarinic acid as the active principle of this compound.

Mechanisms of Antioxidant Action

The antioxidant activity of rosmarinic acid, the active form of this compound, is multifaceted and involves several mechanisms:

-

Direct Radical Scavenging: Rosmarinic acid can directly neutralize a wide variety of free radicals, including superoxide anions, hydroxyl radicals, and peroxyl radicals. This activity is attributed to the hydrogen-donating capacity of its phenolic hydroxyl groups.

-

Metal Ion Chelation: By chelating transition metal ions such as iron and copper, rosmarinic acid can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals.

-

Inhibition of Pro-oxidant Enzymes: Rosmarinic acid has been shown to inhibit the activity of enzymes involved in the generation of ROS, such as xanthine oxidase.

-

Upregulation of Endogenous Antioxidant Defenses: A key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which leads to the transcription of a suite of antioxidant and cytoprotective genes.

-

Modulation of Cellular Signaling Pathways: Rosmarinic acid can influence signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which are involved in the cellular response to oxidative stress.

Quantitative Antioxidant Activity

The antioxidant capacity of rosmarinic acid has been quantified using various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values from several key studies. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: In Vitro Antioxidant Activity of Rosmarinic Acid (IC50 Values)

| Assay | IC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) | Source |

| DPPH Radical Scavenging | 5.5 ± 0.2 | - | - | [1] |

| DPPH Radical Scavenging | ~15 | Ascorbic Acid | ~15 | [2] |

| DPPH Radical Scavenging | 1.3 ± 0.1 | - | - | [3] |

| ABTS Radical Scavenging | 0.0002 mg/ml (0.2 µg/mL) | Ascorbic Acid | - | [4] |

| Superoxide Radical Scavenging | - | - | - | [5] |

| Nitric Oxide Radical Scavenging | - | - | - | [5] |

| Linoleic Acid Peroxidation Inhibition | 89.2% inhibition at 30 µg/mL | BHT | 97.6% inhibition at 30 µg/mL | [6] |

Key Experimental Protocols

This section provides detailed methodologies for common assays used to evaluate the antioxidant properties of compounds like rosmarinic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the test compound (e.g., rosmarinic acid) in methanol to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or a standard antioxidant (e.g., Trolox, Ascorbic Acid) to the wells. For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent.

-

Assay Procedure:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of the test compound or a standard (e.g., Trolox).

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation. A fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will reduce ROS levels and thus decrease the fluorescence intensity.

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells or other suitable cell lines in a 96-well black-walled, clear-bottom plate and culture until confluent.

-

Cell Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of the test compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS.

-

Add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

-

Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is expressed as micromoles of quercetin equivalents per 100 micromoles of the phytochemical or per 100 grams of fresh fruit for extracts[7].

Lipid Peroxidation Inhibition Assay (TBARS Assay)

Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Preparation of Lipid Source: A common lipid source is an egg yolk homogenate.

-

Induction of Lipid Peroxidation:

-

Mix the lipid source with the test compound at various concentrations.

-

Induce lipid peroxidation by adding a pro-oxidant, such as FeSO4.

-

Incubate the mixture at 37°C for 30 minutes.

-

-

TBA Reaction:

-

Stop the peroxidation reaction by adding a solution containing trichloroacetic acid (TCA).

-

Add a solution of TBA.

-

Heat the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.

-

-

Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Calculation: The percentage of lipid peroxidation inhibition is calculated by comparing the absorbance of the sample to that of a control without the antioxidant. The IC50 value can then be determined.

Signaling Pathways

Rosmarinic acid, the active component of this compound, exerts its antioxidant effects not only through direct scavenging but also by modulating key cellular signaling pathways that regulate the cellular response to oxidative stress.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, inducing their transcription. These genes encode for a range of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies have shown that rosmarinic acid can activate the Nrf2/HO-1 signaling pathway, thereby enhancing the cell's endogenous antioxidant capacity[8][9].

Caption: Nrf2 Signaling Pathway Activation by Rosmarinic Acid.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis, in response to various extracellular stimuli, including oxidative stress. The three main MAPK cascades are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. Oxidative stress can lead to the activation of JNK and p38 pathways, which are often associated with pro-inflammatory and pro-apoptotic responses. Rosmarinic acid has been shown to modulate MAPK signaling by inhibiting the phosphorylation of key kinases in these pathways, such as JNK and p38, thereby mitigating the detrimental effects of oxidative stress[10].

Caption: Modulation of MAPK Signaling by Rosmarinic Acid.

Experimental Workflow for Evaluating Antioxidant Potential

A comprehensive evaluation of the antioxidant potential of a compound like this compound involves a multi-step process, from initial in vitro screening to more complex cell-based and in vivo studies.

Caption: General Experimental Workflow for Antioxidant Evaluation.

Conclusion and Future Directions

This compound stands as a promising ingredient with significant antioxidant potential, primarily through the action of its aglycone, rosmarinic acid. The mechanisms of action are well-supported by a large body of evidence for rosmarinic acid and include direct radical scavenging, metal chelation, and the modulation of critical cellular signaling pathways like Nrf2 and MAPK. This guide provides a foundational understanding and practical experimental protocols for researchers and drug development professionals interested in harnessing the benefits of this compound.

Future research should focus on directly quantifying the antioxidant activity of this compound in various assays to understand the influence of glycosylation on its efficacy. Furthermore, studies investigating the specific effects of this compound on the Nrf2 and MAPK pathways are needed to confirm that it recapitulates the activities of rosmarinic acid in a cellular context. Such research will be pivotal in fully elucidating the therapeutic and protective potential of this stabilized polyphenol.

References

- 1. Rosmarinic acid extract for antioxidant, antiallergic, and α-glucosidase inhibitory activities, isolated by supramolecular technique and solvent extraction from Perilla leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Novel Bioactive Compound: A Technical Guide to the Initial Isolation and Discovery of Rosmarinyl Glucoside from Sida cordifolia

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the foundational methodologies for the isolation and characterization of Rosmarinyl glucoside (rosmarinic acid 4-O-β-d-glucoside) from the medicinal plant Sida cordifolia. The discovery of this compound within the methanolic fraction of the plant's roots has opened new avenues for investigating its potential therapeutic applications, particularly in the realm of antibacterial agents.[1][2][3] This guide synthesizes the available scientific literature to present detailed experimental protocols, quantitative data, and visual representations of the key processes and potential mechanisms of action.

Initial Extraction and Fractionation

The initial step in isolating this compound from Sida cordifolia involves a systematic solvent extraction process to separate compounds based on their polarity. The root of the plant, or radix, is the primary source material.[1][4]

Experimental Protocol: Successive Solvent Extraction

-

Plant Material Preparation:

-

Successive Maceration:

-

Macerate the powdered root material successively with solvents of increasing polarity.[3]

-

Begin with a non-polar solvent, n-hexane, to remove lipids and other non-polar constituents. Macerate at room temperature for 24 hours.

-

Filter the plant material and repeat the maceration with chloroform for 24 hours to extract compounds of intermediate polarity.

-

Following chloroform extraction, macerate the plant material with methanol at room temperature for 24 hours. This step is crucial as this compound is extracted into this methanolic fraction.[1][2][3]

-

Finally, perform a maceration with double-distilled water (ddH₂O) for 24 hours to extract highly polar compounds like polysaccharides.[3]

-

-

Extract Concentration:

-

Concentrate the n-hexane, chloroform, and methanol extracts separately using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extracts.[3]

-

The methanolic extract, containing this compound, is then subjected to further purification.

Purification of this compound

While the primary literature confirms the isolation from a methanolic extract, a detailed, step-by-step purification protocol is not explicitly provided.[1][4] Therefore, a plausible and widely used method for the purification of such phenolic glucosides, combining column chromatography and preparative High-Performance Liquid Chromatography (HPLC), is proposed below.

Proposed Experimental Protocol: Chromatographic Purification

-

Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Begin elution with a solvent of low polarity and gradually increase the polarity. A common gradient system for separating phenolic compounds is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.

-

Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

-

-

Preparative HPLC (Final Purification):

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is suitable for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile or methanol. A typical gradient might start with a low percentage of B, which is gradually increased to elute compounds of increasing hydrophobicity.

-

Injection: Dissolve the semi-purified fraction from column chromatography in the mobile phase and inject it into the HPLC system.

-

Detection and Collection: Monitor the elution profile at a wavelength suitable for phenolic compounds (e.g., 280 nm or 320 nm). Collect the peak corresponding to this compound.

-

Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Structural Elucidation

The definitive identification of the isolated compound as this compound (rosmarinic acid 4-O-β-d-glucoside) is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]

Spectroscopic Data

While the exact spectra from the initial discovery are not fully published, the following table summarizes the expected and reported NMR chemical shifts and mass spectrometric data for this compound. The structure was confirmed using 2D NMR techniques such as COSY and HMBC.[4]

| Parameter | Observed/Expected Value |

| Molecular Formula | C₂₄H₂₆O₁₃ |

| Molecular Weight | 522.46 g/mol |

| Mass Spectrometry | Fragmentation pattern consistent with the loss of a glucose moiety and subsequent fragmentation of rosmarinic acid. |

| ¹H NMR (ppm) | Signals corresponding to the protons of the caffeoyl and dihydroxyphenyllactic acid moieties of rosmarinic acid, as well as characteristic signals for the glucose unit. |

| ¹³C NMR (ppm) | Signals for the carbonyl, aromatic, and aliphatic carbons of the rosmarinic acid backbone, plus six additional signals corresponding to the glucose carbons (δ 102.52, 73.02, 73.06, 40.95, 74.95, and 64.5). The anomeric carbon (C-1c) signal at δ 102.52 confirms the glucoside linkage.[3] |

Quantitative Data

Quantitative data regarding the yield of this compound from Sida cordifolia is not extensively reported. The following table provides a hypothetical representation based on typical yields for such compounds from plant sources.

| Parameter | Value |

| Starting Plant Material (Dried Roots) | 1 kg |

| Crude Methanolic Extract Yield | 50 - 100 g (5-10%) |

| Semi-purified Fraction (Post-Column Chromatography) | 5 - 10 g |

| Pure this compound Yield (Post-Prep HPLC) | 100 - 500 mg (0.01-0.05% of dry weight) |

| Purity (by HPLC) | >95% |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Antibacterial Mechanism of Action

The precise signaling pathway for the antibacterial action of this compound from Sida cordifolia is yet to be fully elucidated. However, based on the known mechanisms of rosmarinic acid, a plausible mode of action involves the disruption of the bacterial cell envelope.

Caption: Proposed mechanism of antibacterial action for this compound.

Conclusion

The isolation and identification of this compound from Sida cordifolia represents a significant step in understanding the plant's traditional medicinal uses.[1] This technical guide provides a framework for the replication of this discovery and a foundation for further research into the pharmacological properties of this compound. Future studies should focus on optimizing the purification protocol to improve yields, conducting detailed investigations into its bioactivity and mechanism of action, and exploring its potential for development into novel therapeutic agents.

References

- 1. Extracts of Sida cordifolia contain polysaccharides possessing immunomodulatory activity and rosmarinic acid compounds with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extracts of Sida cordifolia contain polysaccharides possessing immunomodulatory activity and rosmarinic acid compounds with antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Rosmarinyl Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinyl glucoside, a stabilized and water-soluble derivative of rosmarinic acid, is a potent antioxidant and anti-inflammatory agent increasingly utilized in cosmetic and pharmaceutical formulations.[1] Its therapeutic potential stems from its ability to protect the extracellular matrix by inhibiting enzymes such as collagenase and hyaluronidase.[2][3] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Principle

This method employs reversed-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acidified water and acetonitrile. This method is designed to be a stability-indicating assay, capable of separating this compound from its potential degradation products.

Materials and Reagents

-

This compound analytical standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Phosphoric acid, analytical grade)

-

Methanol (HPLC grade, for extraction)

-

0.45 µm Syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following conditions are recommended and should be optimized as necessary.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 330 nm |

| Run Time | Approximately 20 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 50 | 50 |

| 17.0 | 10 | 90 |

| 20.0 | 90 | 10 |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from a cosmetic cream)

-

Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL centrifuge tube.

-

Add 20 mL of methanol and vortex for 5 minutes to disperse the sample.

-

Sonicate the sample for 15 minutes in an ultrasonic bath to ensure complete extraction of this compound.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtrate with the initial mobile phase to bring the concentration of this compound within the calibration range.

Method Validation Parameters (Typical Acceptance Criteria)

| Parameter | Acceptance Criteria |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank or placebo at the retention time of this compound. |

Data Presentation

Table 3: Quantitative Data Summary (Example)

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 (10 µg/mL) | 8.52 | 150234 | 10.0 |

| Standard 2 (50 µg/mL) | 8.51 | 751170 | 50.0 |

| Standard 3 (100 µg/mL) | 8.53 | 1502340 | 100.0 |

| Sample 1 | 8.52 | 450702 | 30.0 |

| Sample 2 | 8.51 | 480749 | 32.0 |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Protective mechanism of this compound in the skin's extracellular matrix.

References

Application Note: Quantification of Rosmarinyl Glucoside in Plant Extracts using LC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantification of rosmarinyl glucoside in plant extracts. This compound, a stable, water-soluble derivative of rosmarinic acid, is of increasing interest in the pharmaceutical and cosmetic industries for its antioxidant and anti-aging properties.[1] The described protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers, scientists, and professionals in drug development. This method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and accuracy.

Introduction

This compound is a glycosylated form of rosmarinic acid, a natural polyphenol found in various plants. The addition of a glucose molecule enhances the bioavailability and stability of rosmarinic acid, making it a valuable compound for various applications.[1] Accurate quantification of this compound in plant extracts is crucial for quality control, formulation development, and efficacy studies. This protocol outlines a robust LC-MS/MS method developed for this purpose.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Plant extract samples

-

Syringe filters (0.22 µm, PTFE)

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results. The following procedure is recommended for the extraction of this compound from plant material.

-

Extraction:

-

Accurately weigh 100 mg of the homogenized and dried plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol in water (v/v) containing 0.1% formic acid.

-

Vortex the mixture for 1 minute.

-

Sonicate the sample for 30 minutes in a water bath.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

-

Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

-

-

Dilution:

-

Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.

-

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 60 8.1 95 10.0 95 10.1 10 | 12.0 | 10 |

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-